N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic organic compound with significant research implications. Its molecular formula is and it has a molecular weight of approximately 324.428 g/mol. This compound belongs to the class of piperidine carboxamides, which are known for their diverse biological activities and potential therapeutic applications. The compound is characterized by its unique structure, which includes a piperidine ring, a pyridazinyl group, and a dimethylphenyl substituent.
The compound can be sourced from various chemical suppliers and research facilities, where it is typically provided in high purity (often around 95%). It is classified under synthetic organic compounds, specifically within the category of piperidine derivatives. Piperidine derivatives are widely studied for their pharmacological properties, including their roles as potential drug candidates in treating various diseases.
The synthesis of N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide generally involves several key steps:
These synthetic routes require careful optimization of reaction conditions to achieve high yields and purity of the final product.
The molecular structure of N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can be described using various structural representations:
InChI=1S/C19H24N4O/c1-13-6-8-17(11-14(13)2)20-19(24)16-5-4-10-23(12-16)18-9-7-15(3)21-22-18/h6-9,11,16H,4-5,10,12H2,1-3H3,(H,20,24)
CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C)C
These representations provide insights into the compound's connectivity and stereochemistry.
N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions:
The products formed from these reactions depend on the specific conditions and reagents used, allowing for further exploration of structure–activity relationships.
The mechanism of action for N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes or receptors that modulate biological pathways relevant to therapeutic effects. The exact mechanism would depend on the context in which the compound is utilized and its specific interactions at the molecular level.
N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in different environments and applications.
N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has several potential applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4